

Application Notes: Non-invasive Diagnosis of Hypolactasia with 4-Galactosylxylose (Gaxilose)

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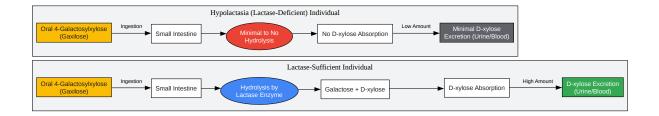
Introduction

Hypolactasia, the deficiency of the lactase enzyme in the small intestine, affects a significant portion of the global population. It leads to lactose malabsorption, which can cause symptoms of lactose intolerance such as abdominal pain, bloating, and diarrhea.[1] Traditional diagnostic methods present various challenges. The intestinal biopsy, while considered a reference standard, is invasive.[1][2] The widely used hydrogen breath test and lactose tolerance (blood glucose) tests often have lower reliability and can be poorly tolerated by patients.[1][3] Genetic testing can identify primary hypolactasia but does not reflect secondary causes or the current enzymatic activity.[4][5] The 4-Galactosylxylose (Gaxilose) test is a novel, non-invasive method that offers a direct and reliable measurement of intestinal lactase activity.[6][7]

Principle of the **Gaxilose** Test

The **Gaxilose** test is based on the oral administration of 4-galactosylxylose, a synthetic disaccharide specifically cleaved by the intestinal lactase enzyme.[3][8] In individuals with sufficient lactase activity, **Gaxilose** is hydrolyzed into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a portion is excreted in the urine.[3] The amount of D-xylose detected in urine or serum is directly proportional to the lactase activity in the intestine. [3][7] In individuals with hypolactasia, **Gaxilose** is not significantly hydrolyzed, leading to minimal absorption and excretion of D-xylose.[3]





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Metabolic pathway of 4-Galactosylxylose (Gaxilose).

Data Presentation

The **Gaxilose** test has demonstrated superior diagnostic performance compared to other non-invasive methods in multicenter clinical trials.[1][9]

Table 1: Diagnostic Performance of Hypolactasia Tests

| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve (AUC) |
|-------------------------|-------------|-------------|---------------------------------------|---------------------------------------|----------------------------------|
| Gaxilose Urine Test | >90% | >90% | >90% | >90% | >0.9 |
| Gaxilose Serum Test | >90% | >90% | >90% | >90% | >0.9 |
| Hydrogen Breath Test | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | Not Reported |
| Blood Glucose Test | 69% - 85% | 69% - 85% | 69% - 85% | 69% - 85% | Not Reported |



(Data sourced from a multicenter, phase IIb-III nonrandomized trial where intestinal biopsy was the reference standard)[1][9]

Table 2: Gaxilose Test Administration and Diagnostic Cutoff Values

| Test Type | Gaxilose Dose | Sample Collection | Cutoff Value for Normal Lactase Activity |
|------------|---------------|---------------------------------|--|
| Urine Test | 0.45 g | 0 to 4 hours post- ingestion | 27.58 mg D-xylose |
| Urine Test | 0.45 g | 0 to 5 hours post- ingestion | 37.87 mg D-xylose |
| Serum Test | 2.7 g | 90 minutes post- ingestion | 0.97 mg/dL D-xylose |

(Data sourced from phase I and Ib clinical trials)[6][9]

Note: Another study reported a cutoff of 19.18 mg of D-xylose in urine over 5 hours to determine lactose malabsorption.[3] Researchers should establish cutoff values based on their specific laboratory validation.

Experimental Protocols

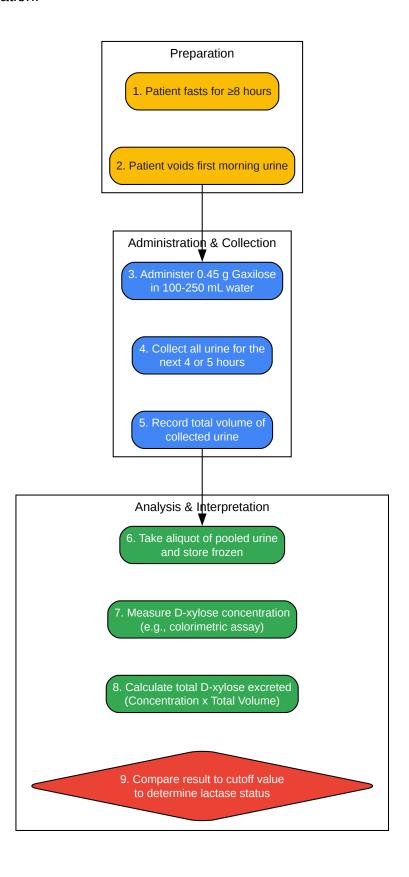
Patient Preparation (for both Urine and Serum Protocols)

- The patient should fast for a minimum of 8 hours overnight prior to the test.[3]
- The first urine of the morning should be discarded to ensure bladder emptying before starting the test.[3]
- Avoid antibiotics for at least 2-4 weeks before the test.[10]

Protocol 1: Urine-Based Gaxilose Test



This protocol outlines the procedure for measuring D-xylose excretion in urine following **Gaxilose** administration.





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Experimental workflow for the urine-based **Gaxilose** test.

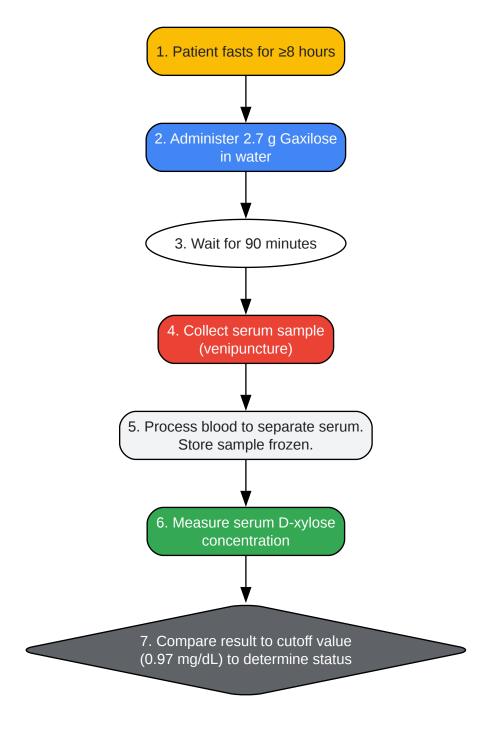
Methodology:

- Administration: Dissolve a 0.45 g dose of Gaxilose in 100-250 mL of water.[3] The patient should ingest the entire solution.
- Urine Collection: Collect all urine produced by the patient for a predefined period of either 4
 or 5 hours in a single container.[1][9]
- Sample Processing: At the end of the collection period, measure and record the total volume of urine. Homogenize the pooled sample and transfer an aliquot for analysis. Samples can be stored frozen until analysis.[9]
- D-xylose Quantification: Measure the concentration of D-xylose in the urine aliquot using a validated analytical method, such as a colorimetric assay with phloroglucinol.[7][9]
- Calculation and Interpretation: Calculate the total mass of D-xylose excreted by multiplying the concentration by the total urine volume. Compare this value to the established cutoff (see Table 2) to diagnose hypolactasia.

Protocol 2: Serum-Based Gaxilose Test

This protocol details the procedure for measuring serum D-xylose concentration.





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Experimental workflow for the serum-based **Gaxilose** test.

Methodology:

 Administration: Dissolve a 2.7 g dose of Gaxilose in a glass of water.[1][9] The patient should ingest the entire solution.



- Sample Collection: Exactly 90 minutes after ingestion, collect a blood sample via venipuncture.[1][6][9]
- Sample Processing: Process the blood sample to separate the serum. The serum sample should be frozen immediately and stored until analysis.[9]
- D-xylose Quantification: Measure the concentration of D-xylose in the serum using a validated analytical method.[9]
- Interpretation: Compare the serum D-xylose concentration to the established cutoff value of 0.97 mg/dL to diagnose hypolactasia.[6][9]

Conclusion

The 4-Galactosylxylose (**Gaxilose**) test is a simple, safe, and highly accurate non-invasive tool for the diagnosis of hypolactasia.[1][6] With excellent sensitivity and specificity, it represents a significant improvement over less reliable methods like the hydrogen breath test.[1] Its direct measurement of enzyme activity makes it a valuable asset for researchers, clinicians, and professionals in drug development investigating lactose malabsorption and intolerance.

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